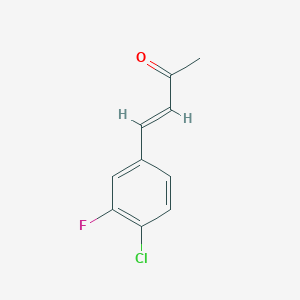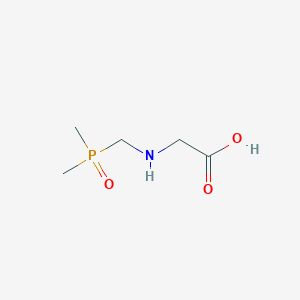![molecular formula C8H16N2 B15309279 ({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)
({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl({[(1s,4s)-2-azabicyclo[211]hexan-1-yl]methyl})amine is a bicyclic amine compound characterized by its unique structure, which includes a 2-azabicyclo[211]hexane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the enantioselective construction of the 2-azabicyclo[2.1.1]hexane scaffold through a series of cyclization reactions. For example, the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles can be employed to create the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
科学的研究の応用
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The specific pathways involved depend on the context of its application, such as catalysis or drug activity.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
2,5-Diazabicyclo[2.2.1]heptane: Used as a chiral ligand and catalyst in asymmetric synthesis.
Uniqueness
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine is unique due to its specific bicyclic structure and the presence of the dimethylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
1-(2-azabicyclo[2.1.1]hexan-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)6-8-3-7(4-8)5-9-8/h7,9H,3-6H2,1-2H3 |
InChIキー |
CPVATKXOEFTSOY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC12CC(C1)CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


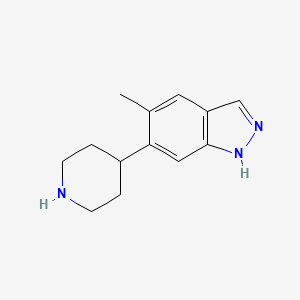
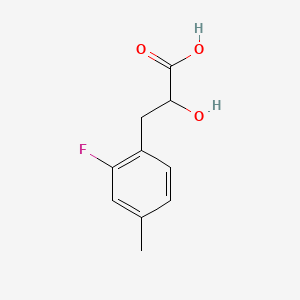
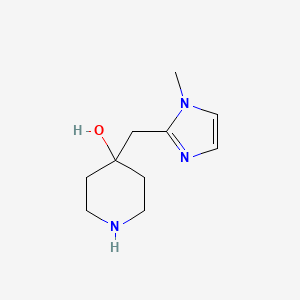
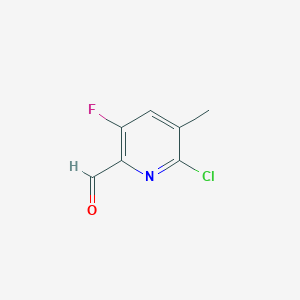
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
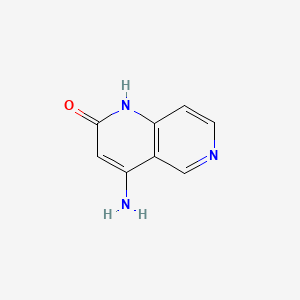
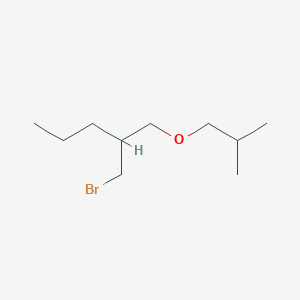
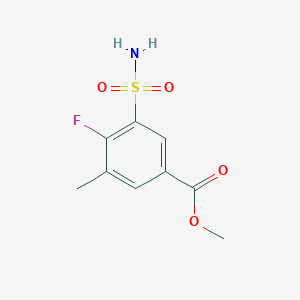
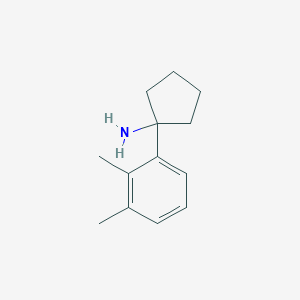
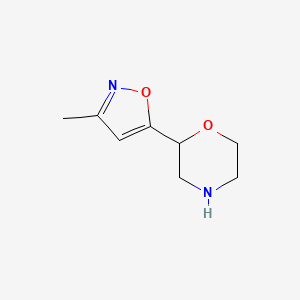
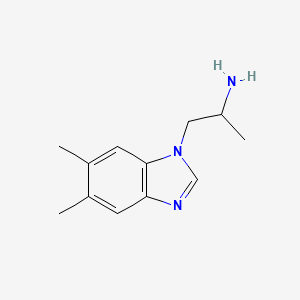
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
